molecular formula C5H5F5O B14756160 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene CAS No. 2247-94-1

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene

Cat. No.: B14756160
CAS No.: 2247-94-1
M. Wt: 176.08 g/mol
InChI Key: LLBCDOYDDNKNSQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene is a fluorinated olefin characterized by an ethoxy (–OCH₂CH₃) substituent at the 2-position and five fluorine atoms distributed across the propene backbone. This compound belongs to a class of highly fluorinated alkenes, which are valued for their chemical stability, low polarizability, and resistance to thermal degradation.

Properties

CAS No.

2247-94-1

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene

InChI

InChI=1S/C5H5F5O/c1-2-11-3(4(6)7)5(8,9)10/h2H2,1H3

InChI Key

LLBCDOYDDNKNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene typically involves the reaction of hexafluoropropene with ethanol in the presence of a base. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and specific reaction temperatures is crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene involves its interaction with various molecular targets. The compound’s fluorinated groups enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, while the pentafluoropropene moiety can undergo addition reactions with electrophiles and nucleophiles .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Fluorinated propenes with varying substituents and fluorine configurations exhibit distinct properties. Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Applications/Notes Reference(s)
2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene C₅H₅F₅O –OCH₂CH₃ (2-position) Not explicitly stated Likely solvent or synthetic intermediate N/A
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene C₄H₂F₆O –OCH₂F (2-position) 180.05 Pharmacopeia reference standard (Sevoflurane-related)
2-Chloro-1,1,3,3,3-pentafluoroprop-1-ene C₃ClF₅ –Cl (2-position) 182.48 (calc.) High-yield fluorinated solvent
1-Phenyl-1,2,3,3,3-pentafluoroprop-1-ene C₉H₅F₅ –Ph (1-position) Not explicitly stated Olefin product of dehydrofluorination

Key Observations :

  • However, the electron-withdrawing nature of fluorine atoms reduces overall reactivity, enhancing stability .
  • Stereoelectronic Properties : The trans-configuration in (1E)-1-Chloro-3,3,3-trifluoroprop-1-ene () highlights how fluorine positioning influences stereochemistry and dipole moments, which may affect intermolecular interactions in solvents or polymers .

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